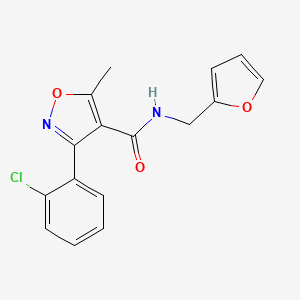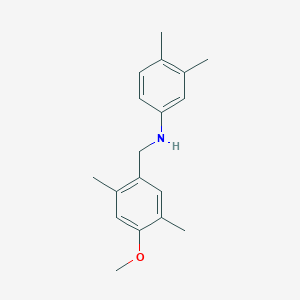
3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally similar to "3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide" involves multistep chemical processes. For instance, derivatives of isoxazole carboxamides have been prepared from starting materials like dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by further chemical modifications to introduce various functional groups (Yu et al., 2009). These processes highlight the chemoselective nucleophilic chemistry essential for the synthesis of complex molecules, showcasing the versatility and reactivity of the isoxazole backbone in chemical syntheses.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule showcases interesting aspects such as conformational variations and the arrangement of functional groups. For example, the crystal structure analysis of related compounds reveals specific orientations of benzene rings and the impact of substituents on the overall molecular conformation (Bozopoulos et al., 1980). Such studies are crucial for understanding the molecular geometry, which directly affects the physical and chemical properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can lead to a wide range of products with varied biological and chemical activities. The reactivity of such compounds often involves nucleophilic substitution reactions, cycloadditions, and other transformations that are fundamental to organic synthesis and medicinal chemistry (Shajari et al., 2015). The chemical properties of these compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key factors in their applications.
Physical Properties Analysis
The physical properties of "3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide" and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the presence of chlorophenyl and furylmethyl groups could affect the compound's polarity, solubility in different solvents, and crystal packing in the solid state. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems and its stability under experimental conditions.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are characterized by their reactivity patterns, which are influenced by the electron-donating or withdrawing nature of the substituents attached to the isoxazole ring. Studies on similar compounds have shown how modifications at specific positions of the isoxazole ring can alter its reactivity, enabling the synthesis of a wide range of derivatives with potential biological activities (Martins et al., 2002). Understanding these properties is crucial for the rational design of new compounds with desired activities and properties.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10-14(16(20)18-9-11-5-4-8-21-11)15(19-22-10)12-6-2-3-7-13(12)17/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLJHHGZULHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)

![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)

![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)

![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5668552.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5668553.png)